molecular formula C5H13ClFN B15313452 (2-Fluoroethyl)(propan-2-yl)aminehydrochloride

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride

Cat. No.: B15313452
M. Wt: 141.61 g/mol
InChI Key: UBUCYWUVVBMJEQ-UHFFFAOYSA-N
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Description

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride is a chemical compound with the molecular formula C5H13ClFN It is a hydrochloride salt of a secondary amine, characterized by the presence of a fluoroethyl group and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroethyl)(propan-2-yl)aminehydrochloride typically involves the reaction of 2-fluoroethylamine with isopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Fluoroethylamine+Isopropylamine+HClThis compound\text{2-Fluoroethylamine} + \text{Isopropylamine} + \text{HCl} \rightarrow \text{this compound} 2-Fluoroethylamine+Isopropylamine+HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)(propan-2-yl)aminehydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride
  • 2-(2-Fluorophenyl)propan-2-amine hydrochloride
  • [3-(2-Fluorophenyl)propyl]amine hydrochloride

Uniqueness

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride is unique due to its specific combination of a fluoroethyl group and an isopropyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C5H13ClFN

Molecular Weight

141.61 g/mol

IUPAC Name

N-(2-fluoroethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H

InChI Key

UBUCYWUVVBMJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCF.Cl

Origin of Product

United States

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